6-Fluoro-pyrazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

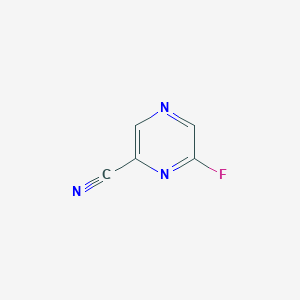

2D Structure

Properties

IUPAC Name |

6-fluoropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCWXWVPLCJMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-pyrazine-2-carbonitrile: Core Chemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Fluoro-pyrazine-2-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes its known physical and chemical characteristics, outlines a plausible synthetic pathway based on established methodologies, and discusses its potential biological relevance, particularly in the context of antiviral research.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a combination of computed data and information from structurally related compounds allows for a detailed characterization. The fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₂FN₃ | PubChem |

| Molecular Weight | 123.09 g/mol | PubChem |

| CAS Number | 356783-46-5 | PubChem |

| IUPAC Name | 6-fluoropyrazine-2-carbonitrile | PubChem |

| Canonical SMILES | C1=C(N=C(C=N1)F)C#N | PubChem |

| XLogP3 (Computed) | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 123.02327524 Da | PubChem |

| Topological Polar Surface Area | 49.6 Ų | PubChem |

| Melting Point | Not Experimentally Reported | |

| Boiling Point | Not Experimentally Reported | |

| Solubility | Expected to be soluble in some organic solvents |

Synthesis and Reactivity

A likely precursor for this synthesis is a halogenated pyrazine-2-carbonitrile, such as 3-chloropyrazine-2-carbonitrile or 3,6-dichloropyrazine-2-carbonitrile. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing nitrile group, facilitates the displacement of a halide with a fluoride ion.

Experimental Protocol: Plausible Synthesis of this compound

This protocol is a hypothetical procedure based on analogous reactions reported for similar pyrazine derivatives. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor)

A general procedure for the chlorination of pyrazine-2-carbonitrile involves the use of a chlorinating agent such as sulfuryl chloride in a suitable solvent system.

-

Reactants: Pyrazine-2-carbonitrile, sulfuryl chloride, toluene, and N,N-dimethylformamide (DMF).

-

Procedure: To a solution of pyrazine-2-carbonitrile in toluene and a catalytic amount of DMF, sulfuryl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched with ice water, and the organic layer is neutralized, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Fluorination of 3-Chloropyrazine-2-carbonitrile

The synthesized 3-chloropyrazine-2-carbonitrile can then undergo a nucleophilic aromatic substitution reaction to introduce the fluorine atom.

-

Reactants: 3-Chloropyrazine-2-carbonitrile, a fluoride source (e.g., potassium fluoride), and a high-boiling point aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane). A phase-transfer catalyst, such as a tetraalkylammonium salt, may be employed to enhance reactivity.

-

Procedure: A mixture of 3-chloropyrazine-2-carbonitrile, an excess of potassium fluoride, and the phase-transfer catalyst in the chosen solvent is heated at an elevated temperature (e.g., 120-180 °C) for several hours. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

The reactivity of the fluorine atom in this compound is expected to be characteristic of a fluoro group on an electron-deficient aromatic ring. It can act as a leaving group in further nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups at the 6-position.

An In-depth Technical Guide to the Molecular Structure of 6-Fluoro-pyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-pyrazine-2-carbonitrile is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, including the electron-withdrawing nitrile group and the fluorine atom on the pyrazine ring, impart unique physicochemical properties that are attractive for the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic route. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs and computational predictions to offer a robust and informative resource.

Molecular Structure and Physicochemical Properties

This compound possesses a planar aromatic pyrazine ring substituted with a fluorine atom at the 6-position and a nitrile group at the 2-position. The presence of two electronegative nitrogen atoms in the pyrazine ring, combined with the strong electron-withdrawing nature of the fluorine and nitrile substituents, results in an electron-deficient aromatic system. This electronic characteristic is a key determinant of its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₅H₂FN₃ | PubChem[1] |

| Molecular Weight | 123.09 g/mol | PubChem[1] |

| IUPAC Name | 6-fluoropyrazine-2-carbonitrile | PubChem[1] |

| CAS Number | 356783-46-5 | PubChem[1] |

| Canonical SMILES | C1=C(N=C(C=N1)F)C#N | PubChem[1] |

| InChI Key | IPCWXWVPLCJMJQ-UHFFFAOYSA-N | PubChem[1] |

A diagram of the molecular structure is presented below.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom and with each other. The electron-withdrawing environment of the pyrazine ring will shift these protons downfield.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbon of the nitrile group will be significantly downfield. The carbons of the pyrazine ring will have their chemical shifts influenced by the nitrogen atoms and the fluorine substituent, with the carbon directly bonded to the fluorine showing a characteristic large one-bond carbon-fluorine coupling constant.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.5 - 9.0 | d | J(H,F) ≈ 4-8, J(H,H) ≈ 2-4 | H3 or H5 |

| 8.5 - 9.0 | d | J(H,F) ≈ 2-4, J(H,H) ≈ 2-4 | H3 or H5 | |

| ¹³C | 160 - 170 | d | ¹J(C,F) ≈ 240-280 | C6-F |

| 140 - 155 | d | ²J(C,F) ≈ 20-30 | C5 | |

| 140 - 155 | s | - | C2-CN | |

| 130 - 145 | d | ³J(C,F) ≈ 5-10 | C3 | |

| 115 - 125 | s | - | -C≡N |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2240-2220 | Medium to Strong | C≡N stretch |

| ~1600-1450 | Medium to Strong | Aromatic C=C and C=N stretching |

| ~1300-1200 | Strong | C-F stretch |

| ~900-700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (123.09). Common fragmentation patterns for aromatic nitriles include the loss of HCN (m/z 27) and the cleavage of the pyrazine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 123 | [C₅H₂FN₃]⁺ (Molecular Ion) |

| 96 | [C₄H₂FN]⁺ (Loss of HCN) |

| 75 | [C₃HFN]⁺ |

| 69 | [C₃HF]⁺ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of similar fluorinated pyrazine derivatives. A common approach involves the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthesis of this compound

A potential synthetic pathway starts from a dihalopyrazine derivative, such as 2,6-dichloropyrazine. One of the chlorine atoms can be selectively displaced by a cyanide group, followed by a halogen exchange reaction to introduce the fluorine atom.

Step 1: Cyanation of 2,6-Dichloropyrazine

-

Reaction: 2,6-Dichloropyrazine is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Conditions: The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution of one of the chlorine atoms.

-

Work-up: The reaction mixture is cooled, poured into water, and the product, 6-chloro-pyrazine-2-carbonitrile, is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Step 2: Fluorination of 6-Chloro-pyrazine-2-carbonitrile

-

Reaction: The intermediate, 6-chloro-pyrazine-2-carbonitrile, undergoes a halogen exchange reaction (Halex reaction) with a fluoride salt, such as potassium fluoride (KF).

-

Conditions: This reaction is often performed in a high-boiling polar aprotic solvent (e.g., sulfolane or DMSO) and may require a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reactivity of the fluoride ion. High temperatures are typically necessary.

-

Work-up: Similar to the first step, the reaction mixture is cooled, diluted with water, and the product is extracted.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography or distillation.

Biological Activity and Signaling Pathways

There is limited specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the pyrazine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, it is plausible that this compound could be a valuable building block for the synthesis of biologically active molecules. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a molecule with significant potential in the field of drug development, owing to its unique structural and electronic properties. While direct experimental data is scarce, this guide provides a comprehensive overview based on well-established chemical principles and data from related compounds. The predicted spectroscopic data and the proposed synthetic route offer a valuable starting point for researchers and scientists working with this compound. Further experimental investigation is warranted to fully characterize its molecular properties and explore its potential as a scaffold for novel therapeutics.

References

In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical characteristics of 6-Fluoro-pyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document presents computed properties alongside standardized experimental protocols for the characterization of such compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and its derivatives.

Compound Identification and Properties

This compound is a fluorinated derivative of pyrazine-2-carbonitrile. The presence of the fluorine atom and the nitrile group on the pyrazine ring significantly influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂FN₃ | - |

| Molecular Weight | 123.09 g/mol | Computed |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Density | Not Reported | - |

| Solubility | Not Reported | - |

Experimental Protocols for Physical Characterization

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Methodology: Capillary Method [1][2][3][4][5]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube filled with a high-boiling point oil like mineral oil). The capillary is positioned adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating: The apparatus is heated gradually, with the heating rate reduced to 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method) [6][7][8]

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil.

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Observation: Heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the liquid will be drawn into the capillary tube at the point where the vapor pressure of the liquid equals the atmospheric pressure. The temperature at which the liquid enters the capillary tube is the boiling point.

Density Determination

The density of a compound can be determined using various methods, with the choice depending on the physical state of the substance.

Methodology: For a Solid [9][10][11][12]

-

Volume Displacement: A known mass of the solid is added to a graduated cylinder containing a liquid in which the solid is insoluble. The volume of the displaced liquid corresponds to the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Methodology: For a Liquid [10][11][12]

-

Pycnometer Method: A pycnometer (a flask with a specific, accurately known volume) is weighed empty, then filled with the liquid sample and weighed again.

-

Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and biological testing.

Methodology: Qualitative Solubility Testing [13][14][15][16][17]

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

-

Solvents: A range of solvents with varying polarities should be tested, including but not limited to:

-

Water

-

Ethanol

-

Methanol

-

Acetone

-

Dichloromethane

-

Toluene

-

Hexane

-

-

pH-Dependent Solubility: To assess the presence of acidic or basic functional groups, solubility can be tested in aqueous solutions of 5% HCl and 5% NaOH.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the initial characterization of a newly synthesized batch of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. mt.com [mt.com]

- 4. westlab.com [westlab.com]

- 5. ursinus.edu [ursinus.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. quora.com [quora.com]

Spectroscopic Characterization of 6-Fluoro-pyrazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Fluoro-pyrazine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) spectroscopic features, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Properties

-

IUPAC Name: 6-fluoropyrazine-2-carbonitrile

-

Molecular Formula: C₅H₂FN₃

-

Molecular Weight: 123.09 g/mol [1]

-

CAS Number: 356783-46-5

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra, the NMR data is based on computational predictions, while the IR and MS data are inferred from the known behavior of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.8 | d | H-3 |

| ~8.6 | s | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~160 | d | C-6 |

| ~150 | d | C-3 |

| ~145 | s | C-5 |

| ~130 | s | C-2 |

| ~115 | s | CN |

Note: Predicted chemical shifts are estimates and may vary from experimental values. 'd' denotes a doublet, and 's' denotes a singlet.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2240-2220 | Strong | C≡N (nitrile) stretch |

| ~1600-1450 | Medium-Strong | Pyrazine ring C=N and C=C stretches |

| ~1250-1000 | Strong | C-F stretch |

| ~900-700 | Medium-Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable method.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 123 | Molecular ion [M]⁺ |

| 96 | [M - HCN]⁺ |

| 75 | [M - FCN]⁺ or [C₄H₂N₂]⁺ |

Experimental Protocols

The following are detailed protocols for acquiring NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required for ¹³C due to its lower natural abundance.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (~1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Data Acquisition:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

-

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

References

Solubility Profile of 6-Fluoro-pyrazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6-Fluoro-pyrazine-2-carbonitrile is a heterocyclic aromatic compound.[1] Its structure, featuring a pyrazine ring substituted with an electron-withdrawing fluorine atom and a nitrile group, influences its physicochemical properties, including its solubility. The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding with protic solvents.[2][3] However, the overall aromatic character of the ring system can limit its solubility in aqueous media.[3]

Inferred Solubility Profile

Based on the general solubility characteristics of pyrazine and its derivatives, the following qualitative solubility profile for this compound can be inferred. It is crucial to note that these are predictions and must be confirmed through experimental validation.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Low to Moderate | The pyrazine nitrogens can act as hydrogen bond acceptors, but the aromatic nature of the ring may limit solubility in water.[2][3] Solubility is expected to be pH-dependent due to the basic nature of the nitrogen atoms.[3] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can engage in dipole-dipole interactions and are generally effective at dissolving a wide range of organic compounds, including those with some polar character. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of pyrazine derivatives.[3] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The polar nature of the pyrazine ring and the nitrile group results in poor interaction with nonpolar solvents.[2] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in drug development.[4] The following are standard, detailed methodologies that can be employed to quantitatively assess the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask or vial.[5][6]

-

Equilibration: The flasks are agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[5][7]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4][8]

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

Kinetic Solubility Determination: Nephelometric Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[4][8] Nephelometry, which measures light scattering from suspended particles, is a common detection method.[9][10]

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[11]

-

Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[9] Subsequently, the aqueous buffer (e.g., PBS) is added to achieve the desired final compound concentrations.[9] This process creates a dilution series.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours, with gentle shaking.[9]

-

Measurement: The turbidity of each well is measured using a nephelometer.[9] The instrument detects the light scattered by any precipitate that has formed.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the kinetic solubility of a compound using a nephelometric assay.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. biosynce.com [biosynce.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Pyrazine Core: A Technical Guide to the Reactivity of 6-Fluoro-pyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. This technical guide provides an in-depth analysis of the reactivity of a key pyrazine derivative, 6-Fluoro-pyrazine-2-carbonitrile. This compound serves as a versatile building block in the synthesis of complex molecules, primarily owing to the unique electronic properties of its pyrazine core, which is further activated by the presence of a fluorine atom and a nitrile group. This document will explore the fundamental principles governing its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr), and provide a practical framework for its application in synthetic chemistry and drug discovery.

Introduction: The Privileged Pyrazine Scaffold

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged structure in drug discovery. The electron-deficient nature of the pyrazine ring, a consequence of the electronegative nitrogen atoms, profoundly influences its chemical reactivity and biological activity. This inherent electron deficiency makes the pyrazine ring susceptible to nucleophilic attack, a characteristic that is harnessed in the synthesis of a wide array of functionalized derivatives.

This compound (CAS No. 356783-46-5) is a particularly valuable synthon for medicinal chemists.[1] The strategic placement of a fluorine atom at the 6-position and a nitrile group at the 2-position further enhances the electrophilicity of the pyrazine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack and serves as an excellent leaving group.

This guide will provide a comprehensive overview of the reactivity of this compound, supported by experimental data and detailed protocols to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 356783-46-5 | [1] |

| Molecular Formula | C₅H₂FN₃ | |

| Molecular Weight | 123.09 g/mol | |

| IUPAC Name | 6-fluoropyrazine-2-carbonitrile | |

| Physical Form | Powder | [2] |

| Purity | Typically >95% | [2] |

Reactivity of the Pyrazine Ring: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The dominant reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, compounded by the inductive effect of the fluorine atom and the mesomeric and inductive effects of the nitrile group, renders the carbon atoms of the ring highly electrophilic. The carbon atom bonded to the fluorine atom (C6) is particularly susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process, as illustrated below.

This reactivity allows for the facile displacement of the fluoride ion by a wide range of nucleophiles, providing a versatile route to a diverse library of substituted pyrazine-2-carbonitriles.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 6-aminopyrazine-2-carbonitrile derivatives. These derivatives are important intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: Synthesis of 6-(Phenylamino)pyrazine-2-carbonitrile

-

Materials: this compound, Aniline, a suitable base (e.g., K₂CO₃ or DIPEA), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure: To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq) and aniline (1.1 eq). The reaction mixture is then heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

-

Expected Outcome: The desired 6-(phenylamino)pyrazine-2-carbonitrile is obtained as a solid. The yield and purity are determined after characterization.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| Aniline | 6-(Phenylamino)pyrazine-2-carbonitrile | K₂CO₃, DMF, 100 °C | Data not available | Data not available |

| Piperidine | 6-(Piperidin-1-yl)pyrazine-2-carbonitrile | DIPEA, DMSO, 120 °C | Data not available | Data not available |

Reactions with Oxygen Nucleophiles

Alkoxides, such as sodium methoxide or ethoxide, readily displace the fluorine atom to yield 6-alkoxypyrazine-2-carbonitriles. These compounds are also valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of 6-Methoxypyrazine-2-carbonitrile

-

Materials: this compound, Sodium methoxide, and Methanol.

-

Procedure: this compound (1.0 eq) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.1 eq) is added dropwise at room temperature. The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by chromatography.

-

Expected Outcome: 6-Methoxypyrazine-2-carbonitrile is expected as the final product.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| Sodium Methoxide | 6-Methoxypyrazine-2-carbonitrile | Methanol, RT | Data not available | Data not available |

| Sodium Ethoxide | 6-Ethoxypyrazine-2-carbonitrile | Ethanol, 50 °C | Data not available | Data not available |

Reactions with Sulfur Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions with this compound, leading to the formation of 6-(alkylthio)- or 6-(arylthio)pyrazine-2-carbonitriles.

Experimental Protocol: Synthesis of 6-(Phenylthio)pyrazine-2-carbonitrile

-

Materials: this compound, Thiophenol, a suitable base (e.g., NaH or K₂CO₃), and a polar aprotic solvent (e.g., DMF).

-

Procedure: To a solution of thiophenol (1.1 eq) in the solvent, the base (1.2 eq) is added carefully at 0 °C. The mixture is stirred for a short period to form the thiolate. A solution of this compound (1.0 eq) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS. The workup involves quenching with water, extraction with an organic solvent, followed by washing, drying, and concentration. The product is purified by column chromatography.

-

Expected Outcome: The reaction is expected to yield 6-(phenylthio)pyrazine-2-carbonitrile.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| Sodium Thiophenoxide | 6-(Phenylthio)pyrazine-2-carbonitrile | DMF, RT | Data not available | Data not available |

| Sodium Ethanethiolate | 6-(Ethylthio)pyrazine-2-carbonitrile | DMF, RT | Data not available | Data not available |

Synthesis of this compound

While this guide focuses on the reactivity of this compound, a brief overview of its synthesis is pertinent. A common strategy involves the fluorination of a corresponding chloro- or amino-pyrazine precursor. For instance, 6-chloropyrazine-2-carbonitrile can be subjected to a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst.

Applications in Drug Discovery and Development

The diverse array of functional groups that can be introduced onto the pyrazine ring via SNAr of this compound makes it a highly valuable building block in drug discovery. The resulting substituted pyrazine-2-carbonitriles can be further elaborated to access a wide range of molecular architectures with potential therapeutic applications. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up further avenues for chemical modification.

A prominent example of a drug synthesized from a related fluoropyrazine is Favipiravir, an antiviral medication. The synthesis of such compounds underscores the importance of fluorinated pyrazine intermediates in the development of novel pharmaceuticals.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its electron-deficient pyrazine core, activated by both a fluorine atom and a nitrile group, readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles. This reactivity profile allows for the efficient synthesis of a wide range of substituted pyrazine derivatives, which are of significant interest in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its reactivity, along with practical experimental considerations, to facilitate its use in the research and development of new chemical entities.

References

Fluorine Substitution on the Pyrazine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of fluorine substitution on the pyrazine core, a crucial scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of pyrazine-containing molecules, offering a powerful tool for drug design and optimization. This guide details these effects, provides experimental protocols for their evaluation, and presents visual workflows for key processes in drug discovery.

Physicochemical Effects of Fluorine Substitution

The introduction of fluorine to the pyrazine ring induces significant changes in its electronic properties, lipophilicity, and basicity. These modifications are critical in tuning the drug-like properties of pyrazine derivatives.

Electronic Effects

Fluorine is the most electronegative element, and its substitution on the pyrazine ring exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density of the aromatic ring system. Consequently, the pyrazine core becomes less prone to oxidative metabolism, which can enhance the metabolic stability of drug candidates. This deactivation of the aromatic ring toward oxidation is a key strategy in medicinal chemistry to prolong the half-life of a drug.

Lipophilicity (logP)

The effect of fluorine substitution on lipophilicity, often measured as the logarithm of the partition coefficient (logP), is complex. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds, the overall effect depends on the substitution pattern and the molecular context. In many cases, strategic fluorination can fine-tune the lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the nitrogen atoms in the pyrazine ring. This is reflected in a lower acid dissociation constant (pKa) of the conjugate acid. Modulating the pKa is crucial in drug design as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Table 1: Calculated Physicochemical Properties of Fluorinated Pyrazines

| Compound Name | Molecular Formula | pKa (Calculated) | logP (Calculated) |

| Pyrazine | C₄H₄N₂ | 0.6 | -0.3 |

| 2-Fluoropyrazine | C₄H₃FN₂ | -2.3 | 0.1 |

| 2,5-Difluoropyrazine | C₄H₂F₂N₂ | -4.8 | 0.4 |

| 2,6-Difluoropyrazine | C₄H₂F₂N₂ | -4.8 | 0.4 |

| 2,3,5-Trifluoropyrazine | C₄HF₃N₂ | -6.9 | 0.7 |

| Tetrafluoropyrazine | C₄F₄N₂ | -8.7 | 1.0 |

Note: The pKa and logP values in this table are calculated estimates and may vary from experimental values.

Impact on Biological Activity

Fluorine substitution has been extensively utilized to enhance the biological activity and selectivity of pyrazine-based drug candidates, particularly in the domain of kinase inhibitors.

Kinase Inhibition

The pyrazine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. Fluorine substitution can influence these interactions in several ways:

-

Enhanced Binding Affinity: Fluorine atoms can form favorable orthogonal multipolar interactions with the protein backbone, contributing to increased binding affinity.

-

Improved Selectivity: The steric and electronic perturbations introduced by fluorine can lead to more specific interactions with the target kinase over other kinases, thereby improving the selectivity profile of the inhibitor.

-

Metabolic Stability: As mentioned earlier, fluorination can block sites of metabolism, leading to a longer duration of action.

The strategic placement of fluorine on the pyrazine core or its substituents is a key aspect of the structure-activity relationship (SAR) studies in kinase inhibitor development.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of fluorinated pyrazine derivatives.

Synthesis of a Fluorinated Pyrazine Derivative

Synthesis of 2-Chloro-5-fluoropyrazine

This protocol describes a common method for the synthesis of a monofluorinated pyrazine derivative, which can serve as a versatile intermediate for further functionalization.

Materials:

-

2,5-Dichloropyrazine

-

Potassium Fluoride (spray-dried)

-

Tetrabutylammonium Bromide (TBAB)

-

Sulfolane (anhydrous)

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of spray-dried potassium fluoride (X eq.) and tetrabutylammonium bromide (Y eq.) in anhydrous sulfolane, add 2,5-dichloropyrazine (1.0 eq.).

-

Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture to remove inorganic salts and wash the filter cake with toluene.

-

Combine the filtrate and washings, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-5-fluoropyrazine.

Spectroscopic Characterization

General Procedure for NMR and Mass Spectrometry Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified fluorinated pyrazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

For ¹⁹F NMR, use a standard reference such as CFCl₃ (δ = 0 ppm) or an external standard.

-

Analyze the chemical shifts, coupling constants (J-values), and integration to confirm the structure and purity of the compound. The large chemical shift dispersion of ¹⁹F NMR is particularly useful for identifying different fluorine environments.[1]

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum to determine the molecular weight of the compound from the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to gain further structural information. The fragmentation of the pyrazine ring and the loss of fluorine-containing fragments can provide valuable insights.[2][3][4]

Physicochemical Property Determination

Protocol for pKa Determination by Potentiometric Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Prepare a solution of the fluorinated pyrazine derivative of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa range.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.[5][6][7][8][9]

Protocol for logP Determination by HPLC:

-

Prepare a series of standard compounds with known logP values.

-

Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile or methanol).

-

Inject the standard compounds and the fluorinated pyrazine derivative onto the HPLC system and record their retention times.

-

Create a calibration curve by plotting the known logP values of the standards against their retention times.

-

Determine the logP of the fluorinated pyrazine derivative by interpolating its retention time on the calibration curve.[10][11][12][13]

In Vitro ADME Assays

Protocol for Metabolic Stability Assay using Liver Microsomes:

-

Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Add the fluorinated pyrazine derivative (test compound) to the reaction mixture at a final concentration typically in the low micromolar range.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).

Protocol for Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic Method):

-

Prepare a reaction mixture containing a specific recombinant human CYP isozyme, a fluorogenic probe substrate for that isozyme, and a buffer solution.

-

Add the fluorinated pyrazine derivative (test compound) at various concentrations to the wells of a microplate. Include positive and negative controls.

-

Initiate the reaction by adding a NADPH-regenerating system.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated by the metabolism of the probe substrate by the CYP enzyme.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) by plotting the reaction rate against the logarithm of the test compound concentration.

Visualizing Key Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate important workflows and conceptual relationships in the context of drug discovery involving fluorinated pyrazines.

References

- 1. excelra.com [excelra.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mt.com [mt.com]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

6-Fluoro-pyrazine-2-carbonitrile: A Comprehensive Technical Guide for Heterocyclic Chemistry

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of 6-Fluoro-pyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, reactivity, and critical applications, with a focus on its role in the development of novel therapeutic agents.

Introduction: The Significance of Fluorinated Pyrazines

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in drug discovery.[1] The nitrogen atoms can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets.[1] Pyrazine derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2]

The introduction of a fluorine atom onto the pyrazine ring, as in this compound, imparts unique properties. Fluorine's high electronegativity can modulate the electronic profile of the ring system, influence metabolic stability, and enhance binding affinity to target proteins.[3] Specifically, the fluorine atom in the 6-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making this compound a versatile intermediate for creating diverse molecular libraries.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 6-fluoropyrazine-2-carbonitrile | |

| CAS Number | 356783-46-5 | [4][5] |

| Molecular Formula | C₅H₂FN₃ | [5] |

| Molecular Weight | 123.09 g/mol | [5] |

| Appearance | Solid (form may vary) | [1] |

| XLogP3 | 0.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 123.02327524 Da | |

| Polar Surface Area | 49.6 Ų |

Synthesis and Production

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its synthesis can be conceptualized through established methods for pyrazine functionalization. A common strategy involves the use of aminopyrazines as starting materials. For instance, a plausible route could involve the diazotization of an aminopyrazine followed by a Sandmeyer-type reaction to introduce the nitrile group, and a subsequent fluorination step.

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electron-deficient nature of the pyrazine ring and the properties of its functional groups.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms, which deactivates it towards electrophilic substitution but makes it highly susceptible to nucleophilic attack.[1] The fluorine atom at the C-6 position is a potent activating group and an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity.

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[1]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

4.2. Nitrile Group Transformations

The nitrile (-CN) group is a versatile functional handle that can be transformed into other key moieties:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-fluoro-pyrazine-2-carboxylic acid or 6-fluoro-pyrazine-2-carboxamide. These derivatives are also valuable intermediates; for example, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) is a potent RNA polymerase inhibitor.[6]

-

Cyclization Reactions: The nitrile group can react with dinucleophiles, such as thiols or amines, to construct fused heterocyclic systems like thiazoles and imidazoles.[7]

Applications in Drug Discovery

The combination of the pyrazine core and a reactive fluorine substituent makes this compound a powerful building block for constructing libraries of compounds for screening and lead optimization in drug discovery programs.

5.1. Scaffold for Bioactive Molecules

Pyrazine derivatives are components of numerous approved drugs and clinical candidates.[1][2] The pyrazine scaffold is often used to target a variety of enzymes and receptors. The ability to easily displace the fluorine atom on this compound with various amines, alcohols, and other functional groups allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the pyrazine core. For instance, aminodehalogenation of related chloropyrazines has been used to synthesize compounds with significant activity against Mycobacterium tuberculosis.[8]

References

- 1. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]

- 2. revues.imist.ma [revues.imist.ma]

- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | CAS No- 356783-46-5 | Simson Pharma Limited [simsonpharma.com]

- 6. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Pyrazines in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for enhancing pharmacological profiles. Among these, fluorinated pyrazines are commanding significant attention from researchers, scientists, and drug development professionals. This technical guide delves into the core biological activities of this promising class of molecules, offering a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibitory potential. Through a detailed examination of quantitative data, experimental methodologies, and affected signaling pathways, this document aims to provide a foundational resource for the scientific community.

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a recognized pharmacophore present in numerous FDA-approved drugs.[1] The introduction of fluorine, an element with high electronegativity and a small atomic size, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] This synergy between the pyrazine core and fluorine substitution has yielded a plethora of compounds with significant therapeutic promise.

Table 1: Anticancer Activity of Fluorinated Pyrazine Derivatives

The antiproliferative activity of fluorinated pyrazines has been extensively documented against a range of cancer cell lines. The following table summarizes the in vitro cytotoxic effects of representative compounds.

| Compound ID/Reference | Target Cell Line(s) | IC50 (µM) | Target/Pathway |

| Compound 11[3] | AsPC-1 (Pancreatic), U251 (Glioblastoma) | 16.8, 11.9 | Not specified, induces apoptosis |

| Compound 12b[4] | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | Not specified |

| Compound 17l[5] | A549 (Lung), MCF-7 (Breast), Hela (Cervical) | 0.98, 1.05, 1.28 | c-Met, VEGFR-2 |

| Compound 28[6] | MiaPaCa-2 (Pancreatic) | 0.025 | RET kinase |

| SHP099[7] | Not specified | Potent inhibitor | SHP2 allosteric inhibitor |

| Lead Compound B-11[8] | SKOV3 (Ovarian) xenograft | Significant in vivo activity | JAK/STAT3 pathway |

| Lead Compound C-27[8] | SKOV3 (Ovarian) xenograft | Significant in vivo activity | JAK/STAT3 pathway |

Table 2: Antimicrobial Activity of Fluorinated Pyrazine and Related Heterocyclic Derivatives

Fluorinated pyrazines and their structural analogs have also demonstrated notable activity against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

| Compound ID/Reference | Microbial Strain(s) | MIC (µg/mL) |

| Compound 5d | S. Typhi (XDR) | 6.25 |

| Compound 4b[9] | S. aureus (MRSA) | 12.5 |

| Compound 4c[9] | S. aureus (MRSA) | 6.25 |

| Compound 2e[10] | S. aureus, E. coli | 32, 16 |

Experimental Protocols

A fundamental aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides an overview of the key experimental methodologies employed in the study of fluorinated pyrazines.

General Synthesis of Fluorinated Pyrazine Derivatives

A common synthetic route to access functionalized pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Subsequent modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, are then employed to introduce the desired fluorinated moieties and other substituents. For example, the synthesis of certain anticancer pyrazine derivatives has been achieved through an iodine-catalyzed three-component condensation reaction.[4]

Protocol: Synthesis of Imidazo[1,2-a]pyrazine Derivatives[4]

-

A mixture of an appropriate aminopyrazine (1 mmol), an aldehyde (1 mmol), and iodine (10 mol%) in ethanol (5 mL) is stirred at room temperature for 10-15 minutes.

-

tert-Butyl isocyanide (1.2 mmol) is added to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (fluorinated pyrazines) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

-

Incubation: The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Activity Assessment: Microbroth Dilution Method

The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Protocol: Microbroth Dilution Assay[11][12]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated pyrazines are often attributed to their ability to modulate specific cellular signaling pathways that are dysregulated in disease.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and immune responses.[13] Aberrant activation of this pathway is a hallmark of many cancers.[14] Several pyrazine derivatives have been identified as potent inhibitors of JAK kinases, thereby suppressing the downstream signaling events that promote cancer cell survival and proliferation.[8][15]

RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another crucial signaling pathway that regulates cell growth and survival.[10] Mutations in genes encoding components of this pathway, such as RAS and BRAF, are common in human cancers.[16] Fluorinated pyrazine-based compounds have been developed as inhibitors of key kinases within this pathway, such as c-Met and VEGFR-2, which are receptor tyrosine kinases that can activate the RAS/RAF/MEK/ERK cascade.[5] Additionally, the phosphatase SHP2, which is involved in the activation of the RAS-ERK pathway, is a target of pyrazine-based allosteric inhibitors.[7][17]

Workflow for the Discovery and Evaluation of Fluorinated Pyrazines

The development of novel fluorinated pyrazine-based therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Conclusion

Fluorinated pyrazines represent a highly promising and versatile class of compounds with demonstrated potential in oncology and infectious diseases. The strategic incorporation of fluorine into the pyrazine scaffold has consistently led to the discovery of potent and selective modulators of key biological targets. The data and protocols presented in this technical guide underscore the significant progress made in this field and provide a valuable resource for researchers dedicated to the development of next-generation therapeutics. Continued exploration of the chemical space around the fluorinated pyrazine core, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for novel and effective treatments for a range of human diseases.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

The Emergence of a Key Fluorinated Intermediate: A Technical History of 6-Fluoro-pyrazine-2-carbonitrile

For Immediate Release

[City, State] – November 8, 2025 – 6-Fluoro-pyrazine-2-carbonitrile, a heterocyclic compound identified by its CAS number 356783-46-5, has emerged as a critical building block in the synthesis of antiviral agents. While not a therapeutic agent itself, its history is intrinsically linked to the development of potent pharmaceuticals, most notably the influenza drug Favipiravir. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of this pivotal intermediate for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis

The discovery of this compound is not marked by a singular event but rather its emergence as a key intermediate in patent literature detailing the synthesis of novel antiviral compounds. The earliest significant disclosure appears in the context of the development of pyrazine-based RNA polymerase inhibitors.

The synthetic journey to this compound and its derivatives often begins with more readily available pyrazine precursors. A common strategy involves the conversion of a halogenated pyrazine, such as 3,6-dichloropyrazine-2-carbonitrile, through a nucleophilic aromatic substitution (halogen exchange) reaction. This foundational approach underscores the importance of developing robust methods for introducing fluorine into the pyrazine ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Evolution of Synthetic Methodologies

Several synthetic pathways to this compound and its precursors have been developed, reflecting ongoing efforts to improve yield, scalability, and safety.

Halogen Exchange on Dihalogenated Precursors

A prevalent method for synthesizing fluorinated pyrazines involves the reaction of a di-chlorinated precursor with a fluoride salt. This halogen exchange reaction is a cornerstone of organofluorine chemistry.

Experimental Protocol: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile

This protocol is adapted from methodologies described in the patent literature for the synthesis of precursors to antiviral compounds.

-

Materials: 3,6-dichloropyrazine-2-carbonitrile, potassium fluoride (spray-dried), tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst, and a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of spray-dried potassium fluoride in the chosen solvent, add the phase-transfer catalyst.

-

Add 3,6-dichloropyrazine-2-carbonitrile to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 55°C to 120°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved through crystallization or column chromatography.

-

Synthesis from Aminopyrazine Precursors

Alternative routes have been developed starting from aminopyrazines. These multi-step syntheses offer flexibility in introducing various functional groups. A notable example is the synthesis of the antiviral drug Favipiravir, where this compound is a conceptual intermediate.

The following diagram illustrates a generalized synthetic pathway starting from an aminopyrazine derivative, leading to a fluorinated pyrazine carboxamide.

Caption: Generalized synthetic pathway from an aminopyrazine precursor.

Tabulated Synthetic Data

The following table summarizes representative quantitative data for key synthetic transformations leading to fluorinated pyrazine intermediates.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3,6-Dichloropyrazine-2-carbonitrile | KF, Tetrabutylammonium bromide, DMSO, 55°C | 3,6-Difluoropyrazine-2-carbonitrile | Not explicitly stated | General method from antiviral synthesis literature |

| 3,6-Dichloropyrazine-2-carbonitrile | KF, Tetrabutylammonium bromide, Toluene/DMSO, 120°C | 3,6-Difluoropyrazine-2-carbonitrile | Good | Patent Literature |

| 3-Hydroxypyrazine-2-carboxylic acid | Four-step synthesis (amidation, nitration, reduction, fluorination) | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | ~8% overall | Drug Discov Ther. 2014 Jun;8(3):117-20[1] |

Role as a Synthetic Intermediate

This compound is primarily valued as an intermediate. The nitrile group can be hydrolyzed to a carboxamide, a key functional group in many antiviral drugs. The fluorine atom at the 6-position is crucial for the biological activity of the final molecule. The pyrazine core itself is a privileged scaffold in medicinal chemistry, known to participate in hydrogen bonding and other interactions with biological targets.[2]

The logical workflow for the utilization of this compound in drug discovery is depicted below.

Caption: Workflow from precursor to active pharmaceutical ingredient.

Conclusion